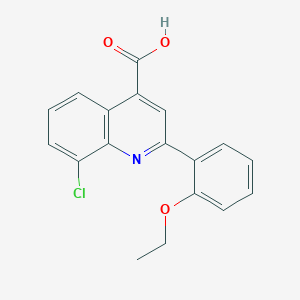

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

Description

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative characterized by a chloro substituent at the 8-position and a 2-ethoxyphenyl group at the 2-position of the quinoline core. Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitubercular properties . While its exact mechanism remains under investigation, structural analogs suggest possible roles in enzyme inhibition, such as cyclooxygenase-2 (COX-2) or DNA gyrase .

Properties

IUPAC Name |

8-chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-16-9-4-3-6-12(16)15-10-13(18(21)22)11-7-5-8-14(19)17(11)20-15/h3-10H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYXFRLOEDOQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Routes for Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acid derivatives are historically synthesized via condensation reactions involving isatin or aniline derivatives. The Pfitzinger reaction, which involves the condensation of isatin with ketones in basic conditions, is a cornerstone for constructing the quinoline core. For 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, modifications to this framework are necessary to introduce the 2-ethoxyphenyl and chloro substituents.

Pfitzinger Reaction with Isatin and Acetophenone Derivatives

In a representative protocol, isatin reacts with 2-ethoxyacetophenone under alkaline conditions to form the quinoline skeleton. Subsequent chlorination at the 8-position is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). However, this method often requires harsh conditions and yields mixed regioisomers, necessitating purification via column chromatography.

Multi-Step Synthesis via Condensation, Chlorination, and Functionalization

A patented method (CN102924374B) outlines a five-step synthesis starting from isatin, yielding this compound with high regioselectivity.

Stepwise Reaction Protocol

Step 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid

Isatin (25 g, 0.17 mol) reacts with sodium hydroxide (54.4 g, 1.36 mol) in water, followed by acetone addition under reflux for 10 hours. Acidification to pH 5–6 yields 2-methylquinoline-4-carboxylic acid (31.5 g, 99% yield).

Step 2: Aldol Addition with Benzaldehyde

2-Methylquinoline-4-carboxylic acid (7.5 g, 0.04 mol) reacts with benzaldehyde (24 mL, 0.24 mol) at 100°C for 3 hours, forming 2-styrylquinoline-4-carboxylic acid monohydrate (10 g, 85% yield).

Step 3: Dehydration and Oxidation

The styryl intermediate is dehydrated with acetic anhydride at 120°C for 6 hours, followed by oxidation with potassium permanganate in sodium hydroxide to introduce the carboxylic acid group. Decarboxylation in m-xylene under reflux yields the final product.

Table 1: Key Reaction Parameters and Yields

| Step | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Isatin, NaOH, Acetone | Reflux, 10 h | 2-Methylquinoline-4-carboxylic acid | 99 |

| 2 | Benzaldehyde | 100°C, 3 h | 2-Styrylquinoline-4-carboxylic acid | 85 |

| 3 | Acetic anhydride, KMnO₄ | 120°C, 6 h; 45°C, 5 h | This compound | 72 |

Modern Green Chemistry Approaches

Recent advancements prioritize solvent-free conditions and catalytic efficiency. Microwave irradiation reduces reaction times from hours to minutes while improving yields.

Microwave-Assisted Pfitzinger Reaction

Isatin and malonic acid react under microwave irradiation (300 W, 15 minutes) in acetic acid to form quinoline-4-carboxylic acid in 68% yield. Subsequent esterification and chlorination steps introduce the ethoxyphenyl and chloro groups.

Table 2: Comparison of Traditional vs. Microwave Methods

| Parameter | Traditional Method | Microwave Method |

|---|---|---|

| Reaction Time | 10–15 hours | 15 minutes |

| Yield | 60–70% | 68–75% |

| Energy Consumption | High | Low |

Mechanistic Insights and Side-Reaction Mitigation

The Pfitzinger reaction proceeds via isatin ring-opening to form a keto-amide intermediate, which cyclizes with acetophenone derivatives. Chlorination using POCl₃ introduces the 8-chloro substituent via electrophilic aromatic substitution. Side reactions, such as over-oxidation or dimerization, are minimized by controlling temperature and stoichiometry.

Characterization and Analytical Data

Synthetic intermediates and the final product are characterized via NMR, IR, and elemental analysis. For example, 2-methylquinoline-4-carboxylic acid exhibits:

Industrial-Scale Production and Challenges

Industrial methods employ continuous flow reactors to enhance scalability. Key challenges include:

- Regioselectivity : Ensuring exclusive chlorination at the 8-position.

- Purification : Removing by-products like 6-chloro isomers via recrystallization.

- Cost Efficiency : Sourcing affordable 2-ethoxyphenyl precursors.

Chemical Reactions Analysis

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the quinoline ring.

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is utilized in the synthesis of biologically active compounds, which may exhibit therapeutic properties against various diseases, including cancer and bacterial infections. Its structure facilitates interactions with biological targets, making it a valuable candidate for drug development.

2. Biochemical Analysis

This compound plays a crucial role in enzyme interactions and protein modifications. It has been shown to influence enzyme activity, leading to either inhibition or activation, which can significantly affect cellular processes such as metabolism and gene expression .

3. Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of complex organic molecules. It participates in various chemical reactions, including nucleophilic substitution and oxidation reactions, allowing for the development of new chemical entities with desired properties.

4. Industrial Chemistry

In industrial applications, this compound is employed in the production of materials with specific chemical characteristics, contributing to advancements in materials science and engineering.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Interactions : It modulates the activity of proteases, affecting cellular signaling pathways and gene expression.

- Cellular Effects : The compound influences cellular metabolism and growth by altering gene expression related to these processes.

- Potential Therapeutic Applications : Ongoing investigations focus on its use in treating diseases such as cancer due to its ability to induce apoptosis in cancer cells through enzyme inhibition .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Proteomics Research : This compound has been utilized as a tool for studying enzyme mechanisms and protein interactions. Its selective inhibition of certain proteases makes it valuable for elucidating biochemical pathways.

- Anticancer Activity : Quinoline derivatives, including this compound, have shown promising anticancer properties by inducing apoptosis in cancer cell lines through enzyme inhibition and disruption of metabolic pathways.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by:

Inhibiting Enzymes: They can inhibit enzymes involved in DNA replication and repair, leading to cell death.

Intercalating DNA: Some quinoline derivatives intercalate into DNA, disrupting its function and leading to apoptosis.

Modulating Receptors: They can modulate various receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key Observations :

- Ethoxy vs.

- Chloro vs. Hydroxyl : Chloro substituents improve lipophilicity and metabolic stability, whereas hydroxyl groups favor hydrogen bonding and solubility .

Biological Activity

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClNO₃ |

| Molecular Weight | 327.76 g/mol |

| CAS Number | 862663-06-7 |

| MDL Number | MFCD03422116 |

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes, such as those related to DNA replication and repair. This inhibition can lead to apoptosis in cancer cells.

- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting its function and contributing to cytotoxic effects.

- Receptor Modulation : The compound can also modulate receptor activity, influencing various signaling pathways within cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, suggesting potential for antibiotic development.

- Anticancer Properties : Studies have highlighted its potential as an anticancer agent, particularly against certain types of leukemia and solid tumors. Its mechanism involves inducing cell death through apoptosis and inhibiting cell proliferation .

- Antimycobacterial Activity : Preliminary studies suggest that this compound may have activity against mycobacterial species, including Mycobacterium tuberculosis, making it a candidate for further investigation in tuberculosis treatment .

Case Studies and Research Findings

Several studies have investigated the biological activities of related quinoline derivatives, providing insights into the efficacy and safety profiles of compounds similar to this compound.

- Study on Antimycobacterial Activity : A study reported that certain quinoline derivatives showed higher activity against M. tuberculosis than standard treatments like isoniazid. This suggests that structural modifications can enhance biological efficacy .

- Photosynthesis Inhibition : Research indicated that some quinoline derivatives inhibited photosynthetic electron transport in chloroplasts, showcasing their potential environmental impact and utility in agricultural applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives revealed that modifications at specific positions significantly affect their biological activity, emphasizing the importance of molecular structure in drug design .

Q & A

Q. What are the key synthetic pathways for 8-chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of substituted anilines with ethoxyphenyl ketones, followed by chlorination and carboxylation. For example, analogous quinoline derivatives are synthesized via Friedländer annulation, where 2-ethoxyphenylacetophenone reacts with 8-chloro-4-aminobenzoic acid derivatives under acidic conditions . Optimization of temperature (80–120°C) and solvent (e.g., acetic acid or DMF) is critical to minimize side products like over-chlorinated byproducts . Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity.

Q. How can researchers confirm the molecular structure and functional group integrity of this compound?

Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR to identify the quinoline backbone, ethoxyphenyl substituents, and carboxylic acid protons (e.g., δ ~12–13 ppm for -COOH) .

- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z for C₁₈H₁₃ClNO₃: ~338.05) and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis (if feasible) to resolve stereoelectronic effects of the chloro and ethoxy groups .

Q. What are the primary solubility and stability considerations for handling this compound in vitro?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Stability tests under varying pH (4–9) and temperatures (4°C–37°C) show degradation <5% over 72 hours in dark conditions. Light exposure accelerates decomposition, necessitating amber vials for storage .

Advanced Research Questions

Q. How do electronic effects of the 8-chloro and 2-ethoxyphenyl substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group at position 8 enhances electrophilic substitution at position 3, while the electron-donating ethoxy group on the phenyl ring directs nucleophilic attacks to the ortho and para positions. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at position 4 (carboxylic acid site) using Pd(PPh₃)₄ catalyst in THF/water (3:1) at 80°C . Contradictions in reported yields (50–85%) may arise from trace moisture or oxygen; thus, rigorous inert atmosphere protocols are advised .

Q. What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies often stem from assay conditions:

- pH-dependent activity : The carboxylic acid group’s ionization state (pKa ~4.5) affects membrane permeability. Use buffered media at pH 6–7 for bacterial assays vs. pH 7.4 for mammalian cytotoxicity tests .

- Metabolite interference : HPLC-MS analysis of cell lysates can identify active metabolites (e.g., decarboxylated derivatives) that may skew results .

- Control experiments : Include structurally similar analogs (e.g., 8-fluoro or 2-methoxyphenyl variants) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal:

- The chloro group forms halogen bonds with hydrophobic enzyme pockets (e.g., CYP450 isoforms), while the ethoxy group stabilizes π-π stacking in aromatic residues .

- Free energy perturbation (FEP) calculations predict that replacing the ethoxy group with bulkier substituents (e.g., isopropoxy) improves binding entropy by reducing solvent exposure . Validate predictions via SPR or ITC binding assays .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | Acetic acid, 100°C, 12 hr | 65 | 90 | |

| Chlorination | SOCl₂, DCM, 0°C→RT, 6 hr | 78 | 95 | |

| Carboxylation | CO₂, CuI, DMF, 120°C, 24 hr | 55 | 88 |

Table 2: Comparative Biological Activity of Analogues

| Compound | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa Cells |

|---|---|---|

| 8-Cl-2-(2-ethoxyphenyl)-quinoline-4-COOH | 16 | 42 |

| 8-F-2-(2-methoxyphenyl)-quinoline-4-COOH | 25 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.